2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16348307
InChI: InChI=1S/C16H13ClN2O2/c17-12-2-1-11-7-8-19(15(11)9-12)10-16(21)18-13-3-5-14(20)6-4-13/h1-9,20H,10H2,(H,18,21)
SMILES:
Molecular Formula: C16H13ClN2O2
Molecular Weight: 300.74 g/mol

2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

CAS No.:

Cat. No.: VC16348307

Molecular Formula: C16H13ClN2O2

Molecular Weight: 300.74 g/mol

* For research use only. Not for human or veterinary use.

2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide -

Specification

Molecular Formula C16H13ClN2O2
Molecular Weight 300.74 g/mol
IUPAC Name 2-(6-chloroindol-1-yl)-N-(4-hydroxyphenyl)acetamide
Standard InChI InChI=1S/C16H13ClN2O2/c17-12-2-1-11-7-8-19(15(11)9-12)10-16(21)18-13-3-5-14(20)6-4-13/h1-9,20H,10H2,(H,18,21)
Standard InChI Key UOXFSNFFTZFAAO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)O)Cl

Introduction

2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide is a complex organic compound featuring an indole moiety linked to a phenyl ring through an acetamide group. The compound's structure includes a chloro substituent at the 6-position of the indole ring and a hydroxy group on the phenyl ring. This unique combination of functional groups contributes to its potential biological activities and chemical reactivity.

Synthesis and Preparation

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide typically involves the reaction of 6-chloroindole with 4-hydroxyaniline in the presence of appropriate reagents to form the acetamide linkage. Detailed synthesis protocols may vary depending on the specific conditions and reagents used.

Biological Activities and Potential Applications

Compounds with indole and phenyl moieties are often investigated for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of a hydroxy group on the phenyl ring may enhance the compound's ability to interact with biological targets, potentially leading to improved efficacy in therapeutic applications.

Table: Comparison of Indole-Based Compounds

Compound NameStructure FeaturesPotential Applications
2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamideIndole with chloro and hydroxyphenyl groupsAntimicrobial, anticancer
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamideIndole with pyrimidine moietyTherapeutic effects, including anticancer
2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamideIndole linked to phenyl ringPotential antimicrobial and anticancer activities

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